molecular formula C13H11Cl2NO2S B1597003 Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate CAS No. 227958-96-5

Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate

Cat. No.: B1597003
CAS No.: 227958-96-5
M. Wt: 316.2 g/mol
InChI Key: NRGNGBKXHHRCBD-UHFFFAOYSA-N
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Description

Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate is a quinoline derivative with a molecular formula of C13H11Cl2NO2S. This compound is known for its unique chemical structure, which includes a quinoline core substituted with chloro, methylthio, and ethoxycarbonyl groups. It is used in various scientific research applications due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate typically involves the reaction of 4,6-dichloro-2-(methylthio)quinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate involves its interaction with specific molecular targets. The chloro and methylthio groups can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate is unique due to its quinoline core, which imparts distinct chemical and biological properties compared to other similar compounds. Its specific substitution pattern allows for unique interactions in chemical reactions and biological systems .

Properties

IUPAC Name

ethyl 4,6-dichloro-2-methylsulfanylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO2S/c1-3-18-13(17)10-11(15)8-6-7(14)4-5-9(8)16-12(10)19-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGNGBKXHHRCBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2)Cl)N=C1SC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371340
Record name Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227958-96-5
Record name Ethyl 4,6-dichloro-2-(methylthio)quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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